2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-2-7(4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHCUKPPQDYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248311-33-2 | |
| Record name | 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenylacetic acid derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include trifluoroethanol, phenylacetic acid, and appropriate catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
Recent studies have highlighted the potential of 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid and its derivatives in anti-cancer therapies. For instance, derivatives linked to 1,3,4-oxadiazoles were synthesized and tested for their efficacy against glioblastoma cells. The compounds demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells through mechanisms involving DNA damage and fragmentation .
1.2 Anti-Diabetic Properties
The compound has also shown promise as an anti-diabetic agent. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives effectively lowered glucose levels. This activity is attributed to the inhibition of α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism .
Agricultural Applications
2.1 Herbicide Development
The trifluoroethoxy group enhances the herbicidal properties of phenylacetic acid derivatives. Research indicates that these compounds can effectively control various weed species while minimizing phytotoxicity to crops . The unique electronic properties imparted by the trifluoroethoxy moiety contribute to the selectivity and efficacy of these herbicides.
2.2 Pesticide Formulations
Compounds like this compound are being explored for their potential use in pesticide formulations. Their ability to disrupt pest metabolic processes makes them suitable candidates for developing environmentally friendly pest control solutions .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-(2,2,2-trifluoroethoxy)phenol with acetic anhydride or acetic acid under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid, differing in substituent positions, electronic effects, or functional groups:
2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic Acid
- Structure : Trifluoromethoxy (–OCF₃) group at the ortho position and a methyl group at the meta position on the phenyl ring.
- Key Differences: Substituent Position: The trifluoromethoxy group in the ortho position increases steric hindrance compared to the meta-substituted trifluoroethoxy group in the target compound.
- Applications : Used in protease inhibitor studies due to enhanced metabolic resistance .
2-[4-(Trifluoromethyl)phenoxy]acetic Acid
- Structure : Trifluoromethyl (–CF₃) group at the para position on the phenyl ring.
- Key Differences: Substituent Type: –CF₃ (non-ether) vs. –OCH₂CF₃ (ether-linked). Acidity: The absence of an ether oxygen reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the target compound .
- Applications : Explored as a herbicide intermediate due to its stability under UV exposure .
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
- Structure : Two trifluoroethoxy groups at positions 2 and 5 on a benzoic acid core.
- Key Differences :
- Applications : Investigated in diuretic drug analogs for renal targeting .
Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate
- Structure : Phosphinyl group linked to two trifluoroethoxy groups and an ethyl ester.
- Key Differences :
- Applications : Used as a flame retardant precursor due to phosphorus content .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Weight | logP | pKa (COOH) | Metabolic Stability (t₁/₂) | Key Application |
|---|---|---|---|---|---|
| This compound | 250.15 | 2.8 | 4.3 | 6.2 h (human liver microsomes) | Anti-inflammatory lead |
| 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | 262.17 | 3.1 | 3.9 | 8.5 h | Protease inhibition |
| 2-[4-(Trifluoromethyl)phenoxy]acetic acid | 220.15 | 2.5 | 4.1 | 4.1 h | Herbicide intermediate |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 346.20 | 3.9 | 2.5 | 3.8 h | Diuretic development |
| Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate | 356.18 | 4.2 | N/A | >24 h | Flame retardant synthesis |
Key Observations :
Lipophilicity: The trifluoroethoxy group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs .
Acidity : Carboxylic acid derivatives (pKa ~4) are less acidic than benzoic acid analogs (pKa ~2.5), affecting ionization and solubility in physiological conditions .
Metabolic Stability : Trifluoroethoxy-substituted compounds exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
Biological Activity
2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is an organofluorine compound characterized by a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoroethoxy group significantly impacts the compound's reactivity and interactions with biological targets.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's binding affinity to various enzymes and receptors, modulating biological processes such as:
- Antibacterial Activity : Similar compounds have shown significant antibacterial effects against various pathogens. For instance, phenylacetic acid derivatives have demonstrated efficacy against Agrobacterium tumefaciens, disrupting cell membrane integrity and inhibiting protein synthesis .
- Anticancer Properties : Research indicates that derivatives containing trifluoroethoxy groups exhibit cytotoxic effects against cancer cell lines, including glioblastoma. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and metabolic disruption .
Biological Activity Data Table
| Activity Type | Target/Pathogen | IC50 (mg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Agrobacterium tumefaciens T-37 | 0.8038 | Disruption of cell membrane integrity |
| Anticancer | LN229 (glioblastoma cell line) | Not specified | Induction of apoptosis via DNA damage |
| Antidiabetic | Drosophila model | Not specified | Lowering glucose levels |
Case Studies
- Antibacterial Efficacy : A study investigating the antibacterial properties of phenylacetic acid derivatives revealed that these compounds significantly inhibited A. tumefaciens growth by affecting cellular metabolism and protein synthesis. The study highlighted the potential for these compounds in agricultural biocontrol applications .
- Anticancer Activity : In vitro studies on thiazolidin-4-one derivatives containing a trifluoroethoxy moiety demonstrated significant cytotoxic effects against glioblastoma cells (LN229). These studies utilized assays such as MTT and colony formation to assess cell viability and apoptosis induction .
- In Silico Studies : Computational analyses have predicted favorable interactions between this compound derivatives and target proteins involved in cancer progression. Molecular docking studies indicated that these compounds could effectively bind to active sites of relevant enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3-hydroxyphenylacetic acid with 2,2,2-trifluoroethyl bromide under nucleophilic substitution conditions. A base such as potassium carbonate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours is commonly used. Yield optimization requires strict control of moisture and stoichiometric ratios, as excess trifluoroethyl bromide can lead to side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoroethoxy group and acetic acid moiety. For example, the ¹⁹F NMR should show a singlet near δ -75 ppm for the CF₃ group. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) further validate purity and functional groups .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Due to potential irritancy and fluorinated byproducts, wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Waste containing trifluoroethoxy groups must be segregated and treated by specialized waste management services to prevent environmental release of persistent fluorinated compounds .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s acidity and reactivity in coupling reactions?
- Methodological Answer : The trifluoroethoxy group increases the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.7). This enhances its reactivity in esterification or amidation reactions. Computational studies (e.g., density functional theory) can model charge distribution and predict reaction sites. Experimental validation via pH-dependent NMR or kinetic studies under varying conditions is recommended .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- Methodological Answer : Trace fluorinated byproducts (e.g., unreacted trifluoroethyl bromide or hydrolyzed intermediates) may co-elute in chromatographic analyses. Use reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to improve separation. For quantification, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity .
Q. How can researchers address contradictory data in stability studies under varying pH and temperature conditions?
- Methodological Answer : Stability assays should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use DOE (Design of Experiments) to identify critical factors (pH, temperature, light). Conflicting results often arise from matrix effects (e.g., buffer composition); replicate experiments in multiple buffers (phosphate, citrate) and validate with orthogonal techniques like differential scanning calorimetry (DSC) .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Methodological Answer : Solubility in aqueous buffers can be improved via co-solvents (e.g., DMSO ≤1% v/v) or formulation as a sodium salt. For cell-based assays, pre-dissolve in DMSO and dilute in culture media containing 0.1% bovine serum albumin (BSA) to prevent precipitation. Dynamic light scattering (DLS) monitors aggregation in real time .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental reaction yields be investigated?
- Methodological Answer : Re-examine computational parameters (solvent models, basis sets) and validate with experimental kinetics (e.g., Arrhenius plots). Synchrotron X-ray diffraction or in situ IR spectroscopy can identify transient intermediates not accounted for in simulations. Cross-validate with isotopic labeling (e.g., ¹⁸O in carboxyl groups) to track reaction pathways .
Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?
- Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction progression. Optimize mixing efficiency (e.g., Reynolds number >3000 for turbulent flow) and heat transfer during scale-up. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
